molecular formula C17H6F17N3O2 B12862424 4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole

4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole

Cat. No.: B12862424
M. Wt: 607.22 g/mol
InChI Key: XTOBJHWLZCBMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its unique combination of a nitro group, a perfluorooctyl chain, and a phenyl group, which impart distinct chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazines with 1,3-diketones or their equivalents in the presence of a nitro group and a perfluorooctyl chain . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like iodine or transition metals .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as halogens or sulfonyl chlorides.

    Addition: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and addition products with modified perfluorooctyl chains .

Scientific Research Applications

4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the perfluorooctyl chain can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The phenyl group can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the perfluorooctyl chain enhances its stability and lipophilicity, making it suitable for applications in various fields .

Properties

Molecular Formula

C17H6F17N3O2

Molecular Weight

607.22 g/mol

IUPAC Name

5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-4-nitro-3-phenyl-1H-pyrazole

InChI

InChI=1S/C17H6F17N3O2/c18-10(19,9-8(37(38)39)7(35-36-9)6-4-2-1-3-5-6)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h1-5H,(H,35,36)

InChI Key

XTOBJHWLZCBMLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2[N+](=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.